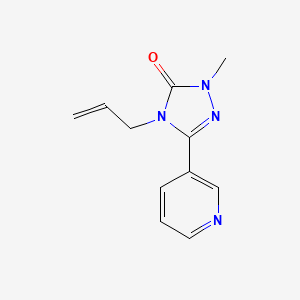1-methyl-4-(prop-2-en-1-yl)-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS No.: 2202504-53-6
Cat. No.: VC7363767
Molecular Formula: C11H12N4O
Molecular Weight: 216.244
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2202504-53-6 |
|---|---|
| Molecular Formula | C11H12N4O |
| Molecular Weight | 216.244 |
| IUPAC Name | 2-methyl-4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-one |
| Standard InChI | InChI=1S/C11H12N4O/c1-3-7-15-10(13-14(2)11(15)16)9-5-4-6-12-8-9/h3-6,8H,1,7H2,2H3 |
| Standard InChI Key | XHSANTMIIOPXDP-UHFFFAOYSA-N |
| SMILES | CN1C(=O)N(C(=N1)C2=CN=CC=C2)CC=C |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound belongs to the 1,2,4-triazol-5-one family, characterized by a five-membered ring containing three nitrogen atoms. Its structure includes:
-
A 1-methyl group at position 1, stabilizing the triazolone ring through steric and electronic effects.
-
A prop-2-en-1-yl (allyl) substituent at position 4, introducing unsaturation that may influence reactivity and conformational flexibility.
-
A pyridin-3-yl group at position 3, contributing aromaticity and potential hydrogen-bonding interactions.
-
Partial saturation at the 4,5-positions, forming a dihydrotriazolone scaffold.
Crystallographic data for analogous triazolones (e.g., C₁₉H₁₄FN₅O) reveal monoclinic systems with space group P2₁/c and unit cell parameters such as a = 7.2944(3) Å, b = 12.2032(5) Å, and c = 18.1070(7) Å . While direct X-ray data for this specific compound are unavailable, its planar heterocyclic core likely adopts similar packing arrangements, with intermolecular interactions dominated by π-stacking (pyridine ring) and hydrogen bonding (triazolone carbonyl).
Spectroscopic Properties
Key spectroscopic features inferred from related compounds include:
-
¹H NMR: Peaks for the allyl group (δ 5.1–5.3 ppm for vinyl protons, δ 3.8–4.2 ppm for methylene adjacent to N), pyridine protons (δ 7.3–8.5 ppm), and triazolone methyl (δ 3.0–3.5 ppm).
-
IR: Stretching vibrations at ~1700 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=N), and ~3050 cm⁻¹ (C-H aromatic).
-
Mass spectrometry: A molecular ion peak at m/z = 245.3 (calculated for C₁₂H₁₃N₅O).
Synthesis and Reactivity
Synthetic Pathways
Triazolones are typically synthesized via cyclocondensation of hydrazines with carbonyl compounds. For this derivative, a plausible route involves:
-
Formation of the triazolone core: Reaction of methylhydrazine with a β-ketoester derivative under acidic conditions.
-
Introduction of the allyl group: Alkylation at position 4 using allyl bromide in the presence of a base (e.g., K₂CO₃).
-
Pyridine substitution: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to install the pyridin-3-yl moiety.
A related synthesis for pyrrolo[2,3-b]pyridine derivatives employs cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce aromatic substituents .
Stability and Reactivity
-
The allyl group may undergo electrophilic addition or oxidation, while the pyridine ring participates in coordination chemistry.
-
Hydrolysis of the triazolone ring under strongly acidic or basic conditions is a potential degradation pathway.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular formula | C₁₂H₁₃N₅O |
| Molecular weight | 245.27 g/mol |
| Melting point | Estimated 180–190°C (decomp.) |
| Solubility | Slightly soluble in DMSO, methanol |
| log P (octanol-water) | ~2.5 (calculated) |
Applications and Industrial Relevance
Medicinal Chemistry
-
Drug candidates: Potential lead for kinase inhibitors or antimicrobial agents.
-
Prodrug design: The allyl group could serve as a metabolic handle for controlled release.
Material Science
-
Coordination polymers: Pyridine nitrogen may bind metal ions (e.g., Cu²⁺, Fe³⁺).
-
Ligands in catalysis: Heterocyclic nitrogen atoms facilitate transition-metal coordination.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume